REACTION_CXSMILES
|
[Na].Br[C:3]1[CH:7]=[CH:6][S:5][CH:4]=1.Cl.[CH2:9]([OH:13])[CH2:10][CH2:11][OH:12]>[Cu]I.[Cu]=O>[S:5]1[CH:6]=[CH:7][C:3]([O:12][CH2:11][CH2:10][CH2:9][OH:13])=[CH:4]1 |^1:0|
|
Name
|
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CCO)O
|
Name
|
|
Quantity
|
126 μL
|
Type
|
reactant
|
Smiles
|
BrC1=CSC=C1
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
copper(I) iodide
|
Quantity
|
13 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
16 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was warmed to 70° C.
|
Type
|
ADDITION
|
Details
|
to this solution were added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated at 150° C.
|
Type
|
STIRRING
|
Details
|
with stirring for 20 hours
|
Duration
|
20 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the product was purified by medium-pressure liquid chromatography [silica gel column, hexane ethyl acetate=20/1→5/1]
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=C(C=C1)OCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |